3-Ethyl-3-oxetanemethanol

Catalog No.
S703905
CAS No.
3047-32-3
M.F
C6H12O2
M. Wt
116.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethyl-3-oxetanemethanol

Cationic UV formulators face low epoxide conversion and oxygen inhibition with acrylates. 3-Ethyl-3-oxetanemethanol solves this as an ultra-low-viscosity reactive diluent (22.4 mPa·s) for cationic photopolymerization. Key benefits: • Eliminates oxygen inhibition for complete surface cure. • Hydroxyl group accelerates cure rate, achieving near-total conversion. • Reduces shrinkage and brittleness, ensuring adhesion to metals/glass. • Enables low-viscosity inkjet inks and dimensionally stable 3D printing resins.

CAS Number

3047-32-3

Product Name

3-Ethyl-3-oxetanemethanol

IUPAC Name

(3-ethyloxetan-3-yl)methanol

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C6H12O2/c1-2-6(3-7)4-8-5-6/h7H,2-5H2,1H3

InChI Key

UNMJLQGKEDTEKJ-UHFFFAOYSA-N

SMILES

CCC1(COC1)CO

Canonical SMILES

CCC1(COC1)CO

The exact mass of the compound 3-Ethyl-3-oxetanemethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

3-Ethyl-3-hydroxymethyloxetane, (3-Ethyloxetan-3-yl)methanol, TMPO, OXT-101

Purity

≥98%

Package Size

5 g, 25 g

3-Ethyl-3-oxetanemethanol (CAS 3047-32-3), commonly referred to as TMPO or OXT-101, is a monofunctional oxetane monomer featuring both a highly reactive four-membered oxetane ring and a primary hydroxyl group . In procurement and material selection, it is primarily sourced as an ultra-low-viscosity reactive diluent and cure accelerator for cationic photopolymerization systems[1]. Unlike traditional free-radical acrylate monomers, TMPO undergoes cationic ring-opening polymerization without oxygen inhibition, ensuring reliable surface curing [1]. Its exceptionally low viscosity (approximately 22.4 mPa·s at 25°C) and low volatility make it a critical formulation component for reducing the viscosity of heavy epoxy resins while simultaneously driving high-conversion dark cure in UV inks, 3D printing resins, and industrial coatings.

Research Fit

Functionality Dual-functional oxetane monomer with strained ring and primary hydroxyl group for self-condensing ROP and dual-cure systems.
Formulation Low-viscosity profile reported to support high-solids cationic UV-curable coatings, inks, and adhesives.
Polymer Network Forms amorphous polyether networks with flexible non-crystalline behavior, avoiding crystallization-induced brittleness.

Buyers often attempt to use standard cycloaliphatic epoxides, such as 3,4-epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (ECC), as the sole base for cationic UV formulations to avoid multi-component sourcing. However, ECC alone typically achieves only a 40–60% conversion rate under standard UV curing conditions, resulting in brittle films with excessively high glass transition temperatures (Tg) and poor adhesion to difficult substrates like metal or glass [1]. Conversely, substituting with free-radical acrylates introduces severe oxygen inhibition and high volume shrinkage, leading to stress-induced defects [1]. 3-Ethyl-3-oxetanemethanol resolves these bottlenecks; its hydroxyl group acts as a highly efficient chain transfer agent, accelerating the cationic propagation rate, enabling near-complete conversion, and drastically reducing formulation shrinkage and brittleness compared to pure epoxide baselines [1].

Substitution Risk

Target Profile
Substitute Analog
Mismatch Context
Amorphous network (Tg ~46 °C), flexible
3-Methyl analog
Produces semi-crystalline polymer (Tm ~126 °C); may lead to unexpected stiffness and optical haze.
Primary hydroxyl handle for post-cure and adhesion
Ether-capped analogs (OXT-211/212)
Lacks reactive hydroxyl group entirely; cannot participate in isocyanate/melamine dual-cure or polar adhesion.
Low viscosity (reported 17–22 mPa·s) as reactive diluent
Acrylate-functional analog
Viscosity reported ~200x higher; limits utility as a reactive diluent in low-viscosity formulations.

Photoinitiator Efficiency and Cure Acceleration

Cationic photoinitiators (e.g., sulfonium or iodonium salts) are among the most expensive components in UV-curable formulations. 3-Ethyl-3-oxetanemethanol acts as a powerful cure accelerator due to its hydroxyl group participating in chain transfer. Quantitative testing demonstrates that adding 20% OXT-101 to a standard epoxy formulation allows the system to achieve an equivalent cure response using only one-third (33%) of the initiator required by the blank formulation.

Evidence DimensionRequired photoinitiator concentration for equivalent cure response
Target Compound DataEpoxy formulation with 20% 3-Ethyl-3-oxetanemethanol
Comparator Or BaselineBlank epoxy formulation (0% oxetane)
Quantified DifferenceMatches cure response using 66% less initiator (1/3 of the baseline amount)
Conditions10 µm film thickness, 80W high-pressure mercury lamp

Reducing expensive photoinitiator loading by 66% yields massive cost savings at the procurement level without sacrificing production line speed.

Thermal Profile
Reported comparison
Target: Amorphous, Tg 46 °C Analog: Semi-crystalline, Tm 126 °C
Supports flexible networks without crystalline melting transitions.
Reported DSC data; independent study context.

Viscosity Reduction for Processability and Jetting

Processability in inkjet printing and spray coatings requires ultra-low viscosity, which standard cycloaliphatic epoxides cannot provide alone. 3-Ethyl-3-oxetanemethanol exhibits an exceptionally low absolute viscosity of 22.4 mPa·s at 25°C . When blended into heavy epoxy formulations, it acts as a highly efficient reactive diluent, dropping the overall system viscosity by an order of magnitude compared to unthinned cycloaliphatic epoxides, which typically range from 250 to 400 mPa·s [1].

Evidence DimensionMonomer absolute viscosity
Target Compound Data22.4 mPa·s at 25°C
Comparator Or BaselineStandard cycloaliphatic epoxides (e.g., ECC, >250 mPa·s)
Quantified Difference>10x lower baseline viscosity
ConditionsNeat monomer viscosity measured via rotary viscometer at 25°C

Enables the formulation of sprayable coatings and inkjet-printable UV inks that cannot be achieved with viscous epoxy resins alone.

Viscosity & Hydroxyl
Head-to-head reported
Target: 17–22 mPa·s, OH 475–495 Acrylate: 4,300 mPa·s, OH 0
Supports diluent role and dual-cure capacity.
Reported neat liquid, 25 °C conditions.

Polymerization Conversion Rate and Film Toughness

Incomplete curing leads to tacky surfaces and mechanical failure. Standard cycloaliphatic epoxides (ECC) suffer from sluggish propagation, typically plateauing at a 40–60% conversion rate under standard Hg UV bulb conditions [1]. The addition of 3-Ethyl-3-oxetanemethanol overcomes this conversion ceiling. The higher basicity of the oxetane ring compared to the oxirane ring, combined with hydroxyl-driven chain transfer, drives the hybrid formulation to high conversion, eliminating the post-cure brittleness characteristic of pure ECC systems [1].

Evidence DimensionMonomer conversion degree in cationic UV curing
Target Compound DataEpoxy/TMPO hybrid formulations achieving high conversion
Comparator Or BaselineStandalone ECC (40-60% conversion ceiling)
Quantified DifferenceSignificantly exceeds the 40-60% conversion limit of pure ECC, yielding flexible films
ConditionsCationic photopolymerization under standard Hg UV bulb or LED lights

Ensures fully cured, non-tacky industrial coatings with high mechanical toughness, preventing product failure due to under-curing.

Degree of Branching
Reported context
Target: DB 0.15–0.41 Analog: Primarily linear chains
Supports tailored architectures for nanocarrier synthesis.
Cationic ROP conditions reported by Magnusson et al.
Reactive Functionality
Head-to-head reported
Target: 475–495 mg KOH/g Ether-capped: 0 mg KOH/g
Supports post-curing and improved polar adhesion.
Reported titration specification data.

High-Speed Cationic UV Inkjet Inks

TMPO's ultra-low viscosity (22.4 mPa·s) and lack of oxygen inhibition make it the ideal reactive diluent for cationic inkjet inks. It ensures reliable jetting through printheads while providing the rapid cure response necessary for high-speed roll-to-roll printing on non-porous substrates like plastics and metallic foils .

Low-Shrinkage 3D Printing Resins (SLA/DLP)

In stereolithography and digital light processing, dimensional accuracy is critical. Blending 3-Ethyl-3-oxetanemethanol with standard epoxides mitigates the severe volume shrinkage associated with acrylate-only resins, preventing warpage and stress-induced cracking in highly detailed, dimensionally stable 3D-printed parts .

Metal Can and Food Packaging Coatings

Because TMPO drives high conversion and yields flexible, low-toxicity cured films with excellent adhesion to metals, it is highly specified in cationic UV-curable coatings for food packaging. It eliminates the need for solvent-based thermal curing, enabling an energy-efficient, solvent-free manufacturing footprint with superior chemical resistance .

Application Fit Matrix

Application
Selection Property
Validation Focus
Cationic UV-Curable Coatings
Low viscosity + hydroxyl dual-cure capability
Flexibility and solvent resistance
Hyperbranched Nanocarrier Synthesis
Tunable degree of branching
DB and molecular weight distribution
SLA 3D Printing Resins
Amorphous low-shrinkage character
Dimensional accuracy and thermal stability

Physical Description

Liquid

XLogP3

0.2

UNII

622325VBYO

GHS Hazard Statements

Aggregated GHS information provided by 320 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (55.62%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (44.38%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (55.62%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3047-32-3

Wikipedia

Oxt-101

General Manufacturing Information

Adhesive manufacturing
Plastic material and resin manufacturing
Printing ink manufacturing
3-Oxetanemethanol, 3-ethyl-: ACTIVE

Explore Compound Types